molecular formula C₁₉H₁₁D₄NO₆ B1140498 Acenocoumarol-d5 CAS No. 1185071-64-0

Acenocoumarol-d5

Cat. No.: B1140498
CAS No.: 1185071-64-0
M. Wt: 357.35
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acenocoumarol-d5 is a complex organic compound with the molecular formula C₁₉H₁₁D₄NO₆ and a molecular weight of 357.35. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it a deuterated compound. Deuterated compounds are often used in scientific research due to their unique properties, such as increased stability and altered reaction kinetics.

Mechanism of Action

Target of Action

Acenocoumarol-d5 primarily targets Vitamin K reductase , an enzyme that plays a crucial role in the coagulation process . This enzyme is responsible for the reduction of vitamin K, which is a necessary step for the carboxylation of certain glutamic acid residues near the N-terminals of clotting factors II, VII, IX, and X . These are known as the vitamin K-dependent clotting factors .

Mode of Action

This compound inhibits the reduction of vitamin K by vitamin K reductase . This inhibition prevents the carboxylation of the vitamin K-dependent clotting factors, thereby interfering with coagulation . As vitamin K is a cofactor for the carboxylation of glutamate residues on the N-terminal regions of vitamin K-dependent clotting factors, this limits the gamma-carboxylation and subsequent activation of these factors .

Biochemical Pathways

The action of this compound affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting vitamin K reductase, this compound prevents the activation of the vitamin K-dependent clotting factors, disrupting the coagulation cascade and reducing the thrombogenicity of clots . Additionally, this compound has been found to exert anti-inflammatory activity via the suppression of NF-κB and MAPK pathways .

Pharmacokinetics

This compound has an absolute bioavailability of at least 60% after oral administration . It also exhibits a very low free plasma concentration (1.3%) . Like warfarin, acenocoumarol is completely eliminated by metabolism .

Result of Action

The primary result of this compound’s action is anticoagulation, which is used in the prevention of thromboembolic diseases in infarction and transient ischemic attacks, as well as management of deep vein thrombosis and myocardial infarction . The inhibition of vitamin K reductase leads to a decrease in prothrombin levels and a decrease in the amount of thrombin generated and bound to fibrin, reducing the thrombogenicity of clots .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact its effectiveness. Certain drugs may interact with this compound, altering its metabolism and thereby affecting its anticoagulant effect . Furthermore, individual genetic variations can also influence the drug’s action. For example, polymorphisms in genes such as VKORC1 and CYP2C9 can significantly impact the therapeutic dose of this compound .

Preparation Methods

Industrial production methods may involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms at the desired positions.

Chemical Reactions Analysis

Acenocoumarol-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the nitro group to an amino group, typically using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions. The major products formed from these reactions depend on the reagents and conditions used

Scientific Research Applications

Acenocoumarol-d5 has several scientific research applications:

    Chemistry: Used as a stable isotope-labeled compound in various chemical studies to investigate reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug development to study the pharmacokinetics and metabolism of deuterated drugs.

    Industry: Utilized in the development of advanced materials and as a reference standard in analytical chemistry

Comparison with Similar Compounds

Compared to other similar compounds, Acenocoumarol-d5 is unique due to its deuterium content. Similar compounds include:

    3-[1-Hydroxy-3-oxo-1-(4-nitrophenyl)butyl]-4-hydroxychromen-2-one: Lacks deuterium atoms, resulting in different stability and reaction kinetics.

    3-[1-Deuterio-3-oxo-1-(4-nitrophenyl)butyl]-4-hydroxychromen-2-one: Contains fewer deuterium atoms, leading to variations in its properties and applications.

    3-[1-Deuterio-3-oxo-1-(2,3,5,6-tetradeuterio-4-aminophenyl)butyl]-4-hydroxychromen-2-one: Has an amino group instead of a nitro group, affecting its reactivity and biological activity

Properties

IUPAC Name

3-[1-deuterio-3-oxo-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)butyl]-4-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO6/c1-11(21)10-15(12-6-8-13(9-7-12)20(24)25)17-18(22)14-4-2-3-5-16(14)26-19(17)23/h2-9,15,22H,10H2,1H3/i6D,7D,8D,9D,15D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABCILAOYCMVPS-QJZBYVTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])(CC(=O)C)C2=C(C3=CC=CC=C3OC2=O)O)[2H])[2H])[N+](=O)[O-])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.